Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl](phenyl)acetate
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Overview
Description
Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is crucial for the removal of excess nitrogen from the body. The inhibition of the urease enzyme disrupts this cycle, leading to a decrease in the production of ammonia .
Pharmacokinetics
The compound’s solubility and potency have been evaluated . One of the analogs exhibited similar potency and better solubility relative to BPTES . These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.
Result of Action
The inhibition of the urease enzyme by ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate can lead to a decrease in the production of ammonia . This could potentially affect various cellular processes, including pH regulation and nitrogen metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of the urease enzyme, could also influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of corrosion inhibitors and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the ethyl ester and phenyl groups.
5-Amino-1,3,4-thiadiazole-2-thiol: Similar structure but without the ethyl ester and phenyl groups.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group but lacks the ethyl ester.
Uniqueness
Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and phenyl groups enhances its solubility and potential for derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-17-10(16)9(8-6-4-3-5-7-8)18-12-15-14-11(13)19-12/h3-7,9H,2H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTHMXREYKHCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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